molecular formula C17H15N5O3S2 B11462243 N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11462243
M. Wt: 401.5 g/mol
InChI Key: FVMWNEABRQZWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinazolinone core substituted with a furan-2-yl group at the 7-position and a 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide moiety at the 2-position. The quinazolinone scaffold is known for its pharmacological versatility, including anti-inflammatory and kinase inhibitory properties .

Properties

Molecular Formula

C17H15N5O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15N5O3S2/c1-9-21-22-17(27-9)26-8-15(24)20-16-18-7-11-12(19-16)5-10(6-13(11)23)14-3-2-4-25-14/h2-4,7,10H,5-6,8H2,1H3,(H,18,19,20,24)

InChI Key

FVMWNEABRQZWCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Niementowski Cyclization for Quinazolinone Formation

The tetrahydroquinazolin-5-one scaffold is typically synthesized via Niementowski cyclization, where anthranilic acid derivatives react with formamide or urea under thermal conditions. For the target compound, 7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine serves as the intermediate. This is achieved by reacting 4-(furan-2-yl)cyclohexane-1,3-dione with anthranilic acid in refluxing formamide (125–130°C, 6–8 hours). The reaction proceeds via cyclodehydration, forming the fused quinazolinone ring system. Yields range from 65–75%, with purification via recrystallization from ethanol.

Alternative Routes Using Isatoic Anhydride

Isatoic anhydride offers a versatile starting material for quinazolinones. Reacting isatoic anhydride with furfurylamine in toluene under reflux (12 hours) generates 7-(furan-2-yl)-3,4-dihydroquinazolin-4-one, which is subsequently oxidized using potassium permanganate in acidic medium to yield the 5-oxo derivative. This method provides better regioselectivity for furan substitution at the 7-position, with yields up to 82% after column chromatography.

Synthesis of the Thiadiazole Sulfanyl Acetamide Moiety

Thiadiazole Ring Construction

The 5-methyl-1,3,4-thiadiazole-2-thiol component is synthesized via cyclization of thiosemicarbazide with acetic anhydride. Thiosemicarbazide reacts with acetyl chloride in dichloromethane (0°C, 2 hours), followed by cyclization in the presence of phosphorus oxychloride (80°C, 4 hours). The resulting 5-methyl-1,3,4-thiadiazole-2-thiol is isolated in 70–75% yield after neutralization and extraction.

Acetamide Functionalization

The sulfanyl acetamide side chain is introduced via a two-step process:

  • Chloroacetylation : 5-Methyl-1,3,4-thiadiazole-2-thiol reacts with chloroacetyl chloride in acetonitrile at 0–5°C, catalyzed by triethylamine, yielding 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (85% yield).

  • Thiol-Disulfide Exchange : The chloroacetamide undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) in DMF (60°C, 3 hours), replacing the chloride with a sulfanyl group. Purification via silica gel chromatography affords the final thiadiazole sulfanyl acetamide (78% yield).

Coupling of Quinazolinone and Thiadiazole Components

Amide Bond Formation

The quinazolin-2-amine intermediate is coupled with the thiadiazole sulfanyl acetamide using carbodiimide-mediated amidation. In a representative procedure:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)

  • Conditions : DMF solvent, room temperature, 12 hours.

  • Workup : The reaction mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, and dried over Na₂SO₄.

  • Yield : 72–75% after recrystallization from ethanol/water.

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate coupling. Heating at 100°C for 20 minutes under microwave conditions reduces reaction time from 12 hours to <30 minutes, with comparable yields (70–73%).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 2.4 Hz, 1H, furan-H), 6.62 (dd, J = 3.2 Hz, 1H, furan-H), 4.12 (s, 2H, CH₂S), 2.51 (s, 3H, CH₃-thiadiazole).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

  • HRMS : m/z 375.1382 [M+H]⁺ (calc. 375.1379).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with retention time 12.3 minutes. Thermal gravimetric analysis (TGA) confirms stability up to 250°C, ensuring suitability for long-term storage.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Classical Niementowski65–7595–978–12 hoursLow-cost starting materials
Isatoic Anhydride Route80–8297–996–8 hoursRegioselective furan addition
Microwave-Assisted Coupling70–7398–9920 minutesRapid amidation

Challenges and Optimization Opportunities

  • Solvent Selection : DMF, while effective, complicates recycling. Alternatives like dimethylacetamide (DMAc) reduce environmental impact but require higher temperatures.

  • Catalyst Recovery : Homogeneous catalysts (e.g., CuSO₄ in click chemistry) necessitate costly separation steps. Heterogeneous catalysts (e.g., Cu-Al₂O₃) are under investigation.

  • Byproduct Management : Thiol oxidation byproducts (e.g., disulfides) are minimized using inert atmospheres and radical scavengers (e.g., BHT) .

Chemical Reactions Analysis

Types of Reactions

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The thiadiazole moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound exhibits a molecular formula of C20H17N3O4C_{20}H_{17}N_3O_4 and a molecular weight of approximately 363.4 g/mol. Its structure incorporates a quinazoline core fused with a furan ring and a thiadiazole moiety, which contribute to its biological activity. The unique arrangement of functional groups allows for interactions with various biological targets.

Anticancer Activity

Research has demonstrated that N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by:

  • Inducing Apoptosis : The compound activates pro-apoptotic pathways while inhibiting anti-apoptotic signals. This was observed through increased expression of genes such as p53 and decreased expression of Bcl-2.
  • Cell Cycle Arrest : Flow cytometric analysis indicated that treatment with the compound leads to cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells.

Anti-inflammatory Effects

In silico docking studies suggest that the compound may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The anti-inflammatory potential makes it a candidate for further exploration in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of the compound against various human tumor cell lines using the National Cancer Institute's protocols. The results revealed:

Cancer Cell LineIC50 (µM)
A549 (Lung)12.53
MCF7 (Breast)15.72
HeLa (Cervical)10.68

These findings indicate a promising anticancer profile, warranting further investigation into its mechanisms of action and potential clinical applications.

Case Study 2: Structure Optimization

Recent research focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the thiadiazole ring have shown improved binding affinities to target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Quinazolinone Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name / ID Core Structure Substituents Melting Point (°C) Key Activity/Notes Reference
Target Compound Tetrahydroquinazolinone 7-(Furan-2-yl), 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide N/A Hypothesized anti-inflammatory -
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-(4-methoxybenzyl)sulfanyl-thiadiazol-2-yl)sulfanyl]acetamide Quinazolinone (non-tetrahydro) 2-Chloro-5-(trifluoromethyl)phenyl, 5-(4-methoxybenzyl)thiadiazole N/A Enhanced solubility due to trifluoromethyl
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide (Compound 8) Dihydroquinazolinone 4-Sulfamoylphenyl, 4-tolylacetamide 315.5 High thermal stability, 91% yield
2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyltetrahydroquinolin-2-yl)sulfanyl]-N-(3-phenylthiadiazol-5-yl)acetamide Tetrahydroquinoline 3-Cyano, 7,7-dimethyl, phenylthiadiazole N/A Potential kinase inhibition

Key Observations :

  • Thiadiazole Modifications : Replacement of the 5-methyl group (target compound) with a 4-methoxybenzyl group () introduces bulkier substituents, which could hinder receptor accessibility but improve selectivity.
  • Sulfamoyl vs. Thiadiazole : Compounds with sulfamoylphenyl groups (e.g., ) exhibit higher melting points (>300°C), suggesting stronger intermolecular interactions compared to thiadiazole derivatives.

Anti-Exudative and Anti-Inflammatory Activity

Table 2: Activity Comparison with Triazole and Oxadiazole Analogs
Compound Class Core Structure Substituents IC50 / Efficacy (Relative to Reference) Notes Reference
Target Compound Tetrahydroquinazolinone Furan-2-yl, 5-methylthiadiazole Not reported Predicted synergy between furan and thiadiazole -
2-((4-Amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamides 1,2,4-Triazole Furan-2-yl, substituted phenyl 10 mg/kg dose: 65–78% inhibition (vs. diclofenac) Fluorine/chlorine substituents enhance AEA
N-(Indol-3-ylmethyl)-oxadiazole-sulfanyl acetamides 1,3,4-Oxadiazole Indol-3-ylmethyl Moderate COX-2 inhibition Lower lipophilicity than thiadiazole analogs

Key Observations :

  • Furan-Containing Analogs : Both the target compound and triazole derivatives () utilize furan substituents, which correlate with improved anti-exudative activity (AEA). The thiadiazole group in the target compound may offer superior metabolic resistance compared to triazoles.
  • Substituent Effects : Electron-withdrawing groups (e.g., chlorine in ) enhance AEA by 15–20% compared to methyl groups, suggesting similar trends may apply to the target compound’s thiadiazole substituent.

Biological Activity

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that combines a tetrahydroquinazoline moiety with a furan ring and a thiadiazole derivative. This unique structure suggests potential biological activities worth investigating. The following sections will explore its biological activity, including antibacterial, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N3O7SC_{15}H_{15}N_{3}O_{7}S, with a molecular weight of 381.36 g/mol. Its structural features include:

  • Furan Ring : Known for its biological activity.
  • Thiadiazole Group : Often associated with antimicrobial properties.
  • Tetrahydroquinazoline Core : Linked to various pharmacological effects.

Antibacterial Activity

Several studies have highlighted the antibacterial potential of compounds with similar structures. For instance:

  • Mechanism of Action : The compound may exert its antibacterial effects by inhibiting bacterial cell wall synthesis or disrupting metabolic pathways.
  • Target Organisms : Preliminary data suggest efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Organism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliSignificant activity
Listeria monocytogenesBroad-spectrum activity

Anticancer Activity

The anticancer properties of similar quinazoline derivatives have been well-documented:

  • In Vitro Studies : Compounds with tetrahydroquinazoline structures have shown cytotoxicity against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) .
  • Mechanism of Action : These compounds may induce apoptosis or inhibit cell proliferation through interactions with specific molecular targets such as tyrosine kinases .
Cell Line Effect Reference
A549Cytotoxicity observed
U937Inhibition of growth

Other Pharmacological Effects

Research into quinazoline derivatives has indicated a range of additional biological activities:

  • Anti-inflammatory Properties : Some derivatives have been shown to inhibit TNF-alpha production and reduce inflammation in various models .
  • Antioxidant Activity : Compounds containing furan rings often exhibit antioxidant properties that can protect cells from oxidative stress .

Case Studies and Research Findings

  • Case Study 1 : A study demonstrated that a furan-containing compound exhibited significant antibacterial activity against multiple strains, outperforming traditional antibiotics like streptomycin .
  • Case Study 2 : Research on quinazoline derivatives showed promising results in inhibiting cancer cell lines through apoptosis induction mechanisms, highlighting their potential as anticancer agents .

Q & A

Q. Q1: What are the standard synthetic routes for this compound, and how can its purity be validated?

The synthesis involves multi-step reactions, typically starting with condensation of furan-2-yl-substituted tetrahydroquinazolinone precursors with thiadiazole-thioacetamide derivatives. Key steps include:

  • Step 1 : Formation of the 5-oxo-5,6,7,8-tetrahydroquinazoline core via cyclocondensation of aminofuran derivatives with cyclic ketones under acidic conditions .
  • Step 2 : Thioacetamide coupling using chloroacetyl chloride and 5-methyl-1,3,4-thiadiazole-2-thiol in ethanol/KOH, refluxed for 1–4 hours .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) for >98% purity. Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., furan protons at δ 6.2–7.4 ppm, thiadiazole-S-CH2_2 at δ 3.8–4.2 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Reaction Optimization

Q. Q2: How can reaction yields be improved during the thioacetamide coupling step?

Optimization strategies include:

  • Solvent Selection : Ethanol or DMF improves solubility of thiadiazole-thiol intermediates .
  • Catalysis : Adding catalytic KI (5 mol%) accelerates nucleophilic substitution .
  • Temperature Control : Reflux at 80–90°C minimizes side products (e.g., disulfide formation) .
  • Real-Time Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and terminate at ~90% conversion .

Structural Elucidation Challenges

Q. Q3: How to resolve ambiguities in distinguishing thiadiazole-sulfanyl vs. disulfide byproducts during characterization?

  • Spectroscopic Differentiation : Disulfides lack the characteristic S-CH2_2 proton signal (~δ 3.8–4.2 ppm) in 1H^1H-NMR .
  • Mass Spectrometry : Disulfides show [M+2] isotopic peaks (due to 34S^{34}S), while thioacetamides exhibit [M+H]+ adducts .
  • Crystallography : Use SHELXL for single-crystal X-ray diffraction to confirm bond lengths (C–S ≈ 1.8 Å) and angles .

Biological Activity Profiling

Q. Q4: What methodologies are recommended for evaluating anti-inflammatory or anticancer activity?

  • In Vitro Assays :
    • Anti-inflammatory : Inhibit LPS-induced TNF-α in RAW 264.7 macrophages (IC50_{50} determination via ELISA) .
    • Anticancer : MTT assay against HeLa or MCF-7 cells, with IC50_{50} values compared to cisplatin .
  • Mechanistic Studies :
    • Enzyme Inhibition : Test COX-2 or HDAC inhibition using fluorogenic substrates .
    • Molecular Docking : AutoDock Vina to predict binding to COX-2 (PDB: 5KIR) or HDAC8 (PDB: 1T69) .

Data Contradictions in SAR Studies

Q. Q5: How to reconcile conflicting reports on the role of the furan moiety in bioactivity?

  • Contextual Analysis : Furan’s electron-rich structure enhances π-stacking in COX-2 inhibition but may reduce solubility, affecting bioavailability .
  • Experimental Validation :
    • Synthesize analogs replacing furan with thiophene or pyridine.
    • Compare logP (via shake-flask method) and IC50_{50} trends to isolate electronic vs. lipophilic effects .

Computational Modeling for Mechanism Prediction

Q. Q6: What computational approaches predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify nucleophilic/electrophilic regions .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability in protein binding pockets .
  • ADMET Prediction : Use SwissADME to forecast permeability (e.g., Caco-2 > 5 × 106^{-6} cm/s) and CYP450 inhibition risks .

Stability and Degradation Pathways

Q. Q7: How to assess hydrolytic stability of the thioacetamide linkage?

  • Forced Degradation Studies :
    • Acidic (0.1M HCl, 40°C): Monitor via HPLC for sulfhydryl (-SH) formation (retention time shift) .
    • Oxidative (3% H2_2O2_2): Check for sulfoxide/sulfone derivatives using LC-MS .
  • Kinetic Analysis : Calculate t1/2_{1/2} under physiological pH (7.4) using Arrhenius plots .

Scaling-Up for Preclinical Studies

Q. Q8: What are critical considerations for gram-scale synthesis?

  • Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during thioacetamide coupling .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effectiveness .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.